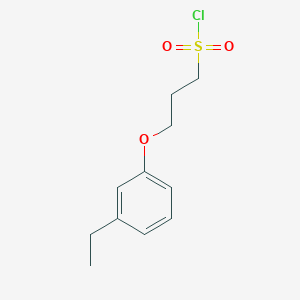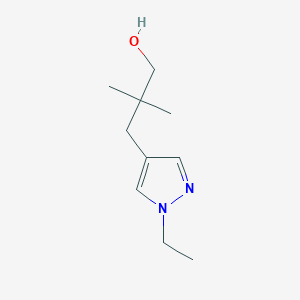![molecular formula C8H12S B13623821 (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol CAS No. 632325-23-6](/img/structure/B13623821.png)
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is a chemical compound with the molecular formula C8H12S. It is a derivative of norbornene, featuring a thiol group (-SH) attached to the methylene bridge of the bicyclic structure. This compound is known for its unique reactivity and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized by introducing a thiol group. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted norbornene derivatives.
Applications De Recherche Scientifique
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol involves its reactivity with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophiles, leading to the formation of new compounds.
Pathways: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure but with a triethoxysilane group instead of a thiol group.
Norbornene: The parent hydrocarbon without any functional groups.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
632325-23-6 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethanethiol |
InChI |
InChI=1S/C8H12S/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 |
Clé InChI |
GSHBELPFKVPNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


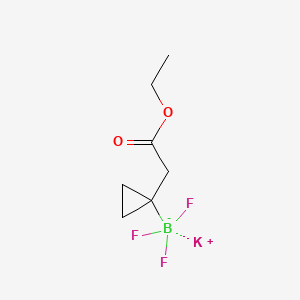
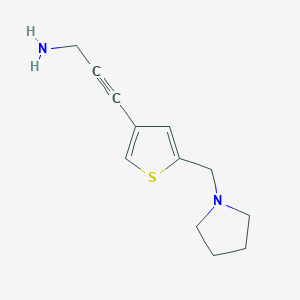
![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)

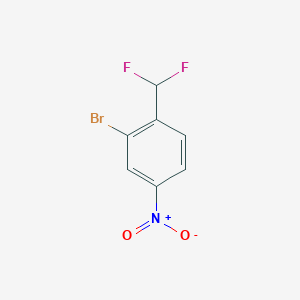
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
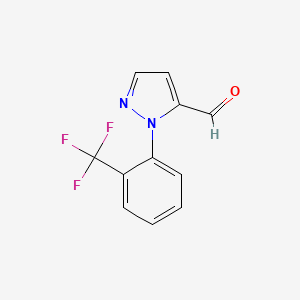
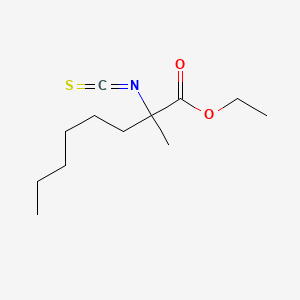
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)

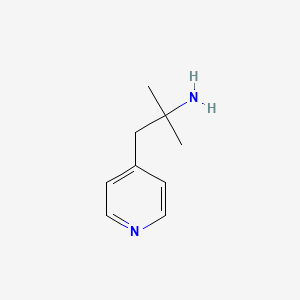
![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
